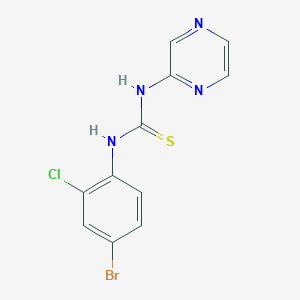
N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea, also known as BrCPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. BrCPTU belongs to the class of thiourea compounds, which have been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Mechanism of Action
The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has been found to have a number of biochemical and physiological effects. Studies have shown that N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has also been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea for lab experiments is its potent antitumor activity against a wide range of cancer cell lines. N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea is its potential toxicity, which may limit its use in certain experiments. Further studies are needed to determine the optimal dosage and duration of treatment for N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea.
Future Directions
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea. One area of interest is the development of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea-based drug delivery systems, which could improve the efficacy and safety of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea in cancer treatment. Another area of interest is the investigation of the synergistic effects of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea with other anticancer agents, which could lead to the development of more effective combination therapies. Finally, further studies are needed to elucidate the exact mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea involves the reaction of 4-bromo-2-chloroaniline with pyrazinecarbodithioic acid in the presence of a base such as potassium hydroxide. The resulting product is then purified by recrystallization to obtain pure N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea. The chemical structure of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has been confirmed by various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN4S/c12-7-1-2-9(8(13)5-7)16-11(18)17-10-6-14-3-4-15-10/h1-6H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXVYMGXCRIBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=S)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5808758.png)




![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)
![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)

![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)
![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)
